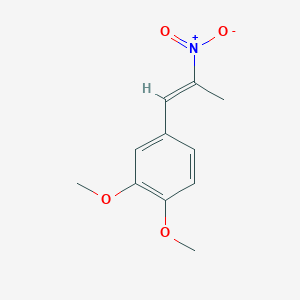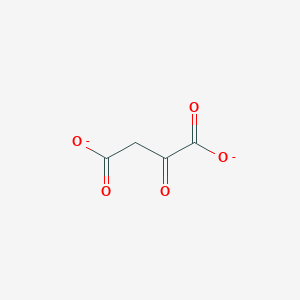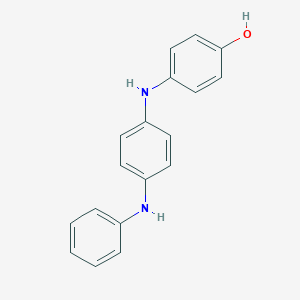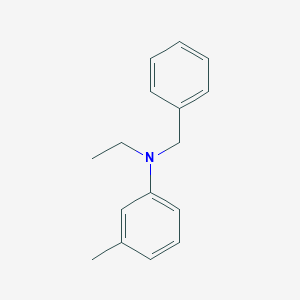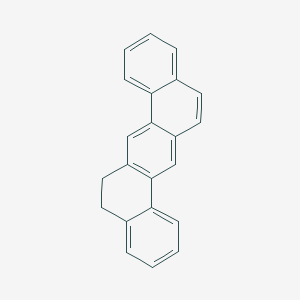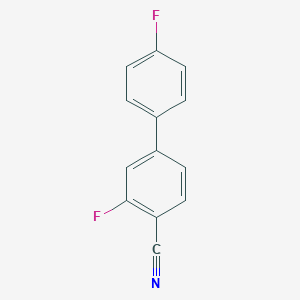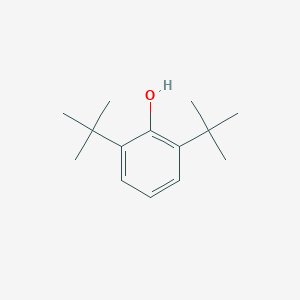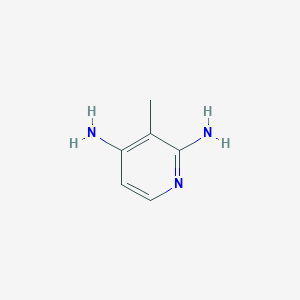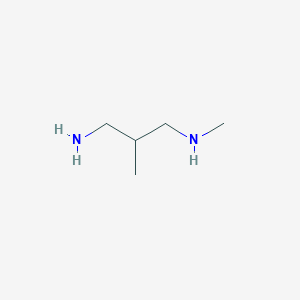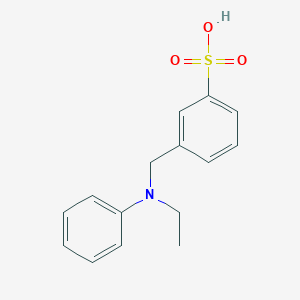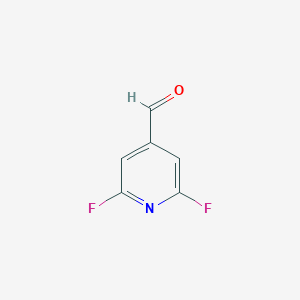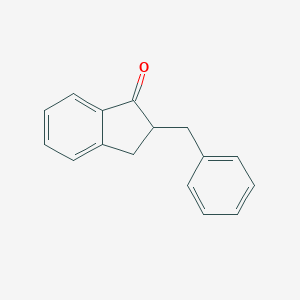
Forsythoside I
概要
説明
フォルシトシドIは、伝統的な中国医学で広く使用されている植物であるレンギョウ(Forsythia suspensa (Thunb.) Vahl)の果実から単離されたカフェオイルフェニルエタノイド配糖体です。 この化合物は、抗炎症、抗酸化、抗ウイルス特性の可能性で知られています .
生化学分析
Biochemical Properties
Forsythoside I interacts with various enzymes, proteins, and other biomolecules. It has been found to regulate toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways, as well as the expression of related cytokines and kinases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been reported to have the effects of cardiovascular protection, anti-inflammation, anti-oxidation, and neuroprotection . It can regulate the expression of related cytokines and kinases, thereby influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It regulates toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) and other signaling pathways . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other cellular effects.
準備方法
合成経路と反応条件: フォルシトシドIは、イオン液体ベースの超音波支援抽出法を用いてレンギョウの葉から抽出することができます。 この方法は、異なるアルキル鎖とアニオンを持つl-アルキル-3-メチルイミダゾリウムイオン液体の使用を含みます。 抽出の最適条件には、0.6 M [C6MIM]Brの溶媒濃度、15 mL/gの溶媒対固体比、および10分の抽出時間があります .
工業生産方法: フォルシトシドIの工業生産には、高速逆流クロマトグラフィーを用いた化合物の分離と精製が含まれます。 このプロセスでは、酢酸エチル、エタノール、酢酸、および水を4:1:0.25:6(v/v)の比率で含む二相溶媒系を使用します。 精製されたフォルシトシドIは、その後、核磁気共鳴(NMR)分光法を用いて同定されます .
化学反応の分析
反応の種類: フォルシトシドIは、酸化、還元、置換など、さまざまな化学反応を起こします。
一般的な試薬と条件:
酸化: フォルシトシドIは、過酸化水素または過マンガン酸カリウムなどの試薬を用いて、酸性条件下で酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムを用いて行うことができます。
置換: 置換反応は、多くの場合、メトキシドナトリウムまたは水酸化カリウムなどの求核試薬を含みます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はキノンを生み出す可能性があり、一方、還元はアルコールまたはアルカンを生成する可能性があります。
4. 科学研究への応用
フォルシトシドIは、幅広い科学研究用途があります:
化学: フェニルエタノイド配糖体とその誘導体の研究における参照化合物として使用されています。
生物学: フォルシトシドIは、さまざまな生物学的システムにおける潜在的な抗炎症および抗酸化効果について研究されています。
医学: この化合物は、ウイルス感染、炎症、および酸化ストレス関連疾患に対する潜在的な治療効果について調査されています。
科学的研究の応用
Forsythoside I has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of phenylethanoid glycosides and their derivatives.
Biology: this compound is studied for its potential anti-inflammatory and antioxidant effects on various biological systems.
Medicine: This compound is investigated for its potential therapeutic effects against viral infections, inflammation, and oxidative stress-related diseases.
Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
フォルシトシドIは、いくつかの分子標的と経路を通じてその効果を発揮します:
類似化合物との比較
フォルシトシドIは、フォルシトシドA、フォルシトシドB、フォルシトシドCなどの他のフェニルエタノイド配糖体と構造的に類似しています。 フォルシトシドIは、その特定の分子構造とレンギョウにおけるより高い含有量のためにユニークです .
類似化合物:
- フォルシトシドA
- フォルシトシドB
- フォルシトシドC
- ルチン
- フィリリン
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25+,26+,27-,28+,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRBWXABVALDGQ-GCELSKRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known molecular targets of isoforsythiaside and how does it exert its effects?
A1: Isoforsythiaside has been shown to interact with several molecular targets. In the context of Alzheimer's disease, it attenuates ferroptosis and neuroinflammation by activating the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathway. [] This pathway plays a crucial role in cell survival, growth, and metabolism. Furthermore, isoforsythiaside has been found to inhibit methyltransferase-like 3 (METTL3) activity. [] METTL3 is an enzyme involved in RNA methylation, a process that influences gene expression. By inhibiting METTL3, isoforsythiaside reduces the methylation and subsequent stability of Ena/VASP-like (EVL) mRNA, ultimately leading to the suppression of renal fibrosis. []
Q2: Can you elaborate on the structural features of isoforsythiaside?
A2: Isoforsythiaside is a phenylethanoid glycoside. [] While the provided abstracts do not detail specific spectroscopic data, its molecular formula is C29H36O15 and it has a molecular weight of 612.59 g/mol. [] Further investigation into databases like PubChem or ChemSpider would be needed for comprehensive spectroscopic data.
Q3: How does isoforsythiaside contribute to the therapeutic effects of Lianhua Qingwen (LHQW)?
A3: LHQW, a traditional Chinese medicine formula, contains isoforsythiaside as one of its active components. [, ] Network pharmacology studies indicate that isoforsythiaside contributes to LHQW's efficacy against influenza virus pneumonia and novel coronavirus pneumonia by targeting proteins such as 3C-like protease (3CL), angiotensin-converting enzyme 2 (ACE2), cyclooxygenase-2 (COX2), hemagglutinin (HA), interleukin-6 (IL-6), and neuraminidase (NA). [] Molecular docking simulations suggest strong binding affinities between isoforsythiaside and these targets. []
Q4: What are the pharmacological effects of isoforsythiaside observed in in vitro and in vivo models?
A4: In vitro studies using glutamate-induced HT22 cells, a model for neuronal cell death, revealed that isoforsythiaside pretreatment increased cell viability, inhibited mitochondrial apoptosis, and decreased reactive oxygen species (ROS) production. [] It also reduced the levels of caspase-3, -8, and -9, indicating a protective effect against apoptosis. [] In vivo, isoforsythiaside administration in APPswe/PSEN1dE9 transgenic mice (a model for Alzheimer's disease) improved memory and cognitive function, reduced amyloid-beta plaque deposition, and inhibited tau phosphorylation. [] These findings suggest a potential therapeutic benefit of isoforsythiaside in neurodegenerative diseases.
Q5: Are there any established quality control methods for isoforsythiaside?
A5: Yes, high-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a validated method for identifying and quantifying isoforsythiaside within complex mixtures like traditional Chinese medicine formulations. [] This technique ensures accurate measurement of isoforsythiaside content and contributes to the overall quality control of preparations like compound Yuxingcao mistura, which contains isoforsythiaside. [] Additionally, single marker methods using HPLC with diode array detection (HPLC-DAD) have been developed for simultaneous determination of isoforsythiaside and other bioactive ingredients in formulations like Lianhua Qingwen capsule. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


